4-Methoxyphenyl trifluoromethanesulfonate

Deoxyfluorination Fluorine Chemistry Electrophilic Fluorination

4-Methoxyphenyl trifluoromethanesulfonate (CAS 5788-41-0; commonly referred to as 4-methoxyphenyl triflate) is a representative member of the aryl triflate class. It features a 4-methoxyphenyl group activated by the strongly electron-withdrawing trifluoromethanesulfonate (–OTf) leaving group, which confers high electrophilicity and enables its use in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) as well as nucleophilic substitution and deoxyfluorination processes.

Molecular Formula C8H7F3O4S
Molecular Weight 256.20 g/mol
CAS No. 5788-41-0
Cat. No. B7805961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl trifluoromethanesulfonate
CAS5788-41-0
Molecular FormulaC8H7F3O4S
Molecular Weight256.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3
InChIKeyXSTNIRWDULKNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl Trifluoromethanesulfonate: A Versatile Aryl Triflate Electrophile for Cross-Coupling and Functionalization


4-Methoxyphenyl trifluoromethanesulfonate (CAS 5788-41-0; commonly referred to as 4-methoxyphenyl triflate) is a representative member of the aryl triflate class [1]. It features a 4-methoxyphenyl group activated by the strongly electron-withdrawing trifluoromethanesulfonate (–OTf) leaving group, which confers high electrophilicity and enables its use in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) as well as nucleophilic substitution and deoxyfluorination processes . As a pseudohalide derived from the corresponding phenol, 4-methoxyphenyl triflate serves as a key synthetic intermediate in pharmaceutical, agrochemical, and materials science research where the installation or transformation of the 4-methoxyphenyl motif is required [2].

Why 4-Methoxyphenyl Trifluoromethanesulfonate Cannot Be Simply Replaced by Other Aryl Triflates or Halides


Substituting 4-methoxyphenyl triflate with a generic aryl triflate or a simple aryl halide is not a straightforward swap due to the profound influence of the 4-methoxy substituent on reactivity, selectivity, and side-reaction profiles. The electron-donating nature of the para-methoxy group significantly enhances the reactivity of the aryl triflate in electrophilic processes such as deoxyfluorination [1], while simultaneously altering the rate-determining step and product distribution in palladium-catalyzed cross-couplings compared to electron-neutral or -deficient analogs . Furthermore, the triflate leaving group itself introduces a distinct set of handling and stability considerations, including susceptibility to hydrolysis [2], that are absent in aryl halides. The specific quantitative evidence below delineates exactly where 4-methoxyphenyl triflate offers verifiable advantages and where its unique properties must be accounted for in experimental design and procurement.

4-Methoxyphenyl Trifluoromethanesulfonate: Direct Quantitative Comparisons Against Key Alternatives


Enhanced Yield in Deoxyfluorination vs. Aryl Fluorosulfonates for Electron-Donating Substrates

In the deoxyfluorination of phenols using NMe4F, aryl triflates bearing electron-donating substituents (such as the 4-methoxy group) deliver substantially higher yields than the corresponding aryl fluorosulfonates [1]. This difference arises because aryl triflates, unlike fluorosulfonates, cannot form unreactive diaryl sulfate intermediates under the reaction conditions [2].

Deoxyfluorination Fluorine Chemistry Electrophilic Fluorination

Divergent Reactivity in Palladium-Catalyzed Cross-Ullmann Coupling: Pd Prefers Aryl Triflates, Ni Prefers Aryl Tosylates

In a Ni/Pd multimetallic cross-electrophile coupling system designed to selectively couple aryl triflates with aryl tosylates, mechanistic studies reveal that the Pd catalyst exhibits a strong preference for the aryl triflate electrophile, while the Ni catalyst has a smaller preference for the aryl tosylate [1]. This orthogonal reactivity enables efficient heterocoupling while minimizing homocoupling, achieving an average yield of 65 ± 11% across 33 diverse substrate pairs [2].

Cross-Coupling Biaryl Synthesis Multimetallic Catalysis

Amination of 4-Methoxyphenyl Triflate Requires Rate-Controlled Addition to Prevent Hydrolytic Cleavage

During the palladium-catalyzed amination of 4-methoxyphenyl triflate with aniline using a DPPF/Pd(dba)2 catalyst system, the authors report that slow addition of the triflate was necessary to prevent its cleavage and the subsequent formation of the parent phenol [1]. This highlights the inherent susceptibility of aryl triflates—especially those with electron-donating substituents like the 4-methoxy group—to hydrolysis under basic reaction conditions, a side reaction not typically observed with corresponding aryl bromides.

Buchwald-Hartwig Amination C-N Bond Formation Reaction Optimization

Optimal Scientific and Industrial Use Cases for 4-Methoxyphenyl Trifluoromethanesulfonate Based on Quantitative Differentiation


Deoxyfluorination of Electron-Rich Phenols to Aryl Fluorides

When converting 4-methoxyphenol to 4-fluoroanisole, 4-methoxyphenyl triflate is the electrophile of choice over the corresponding fluorosulfonate. As demonstrated by Liang et al. (2018), electron-rich aryl triflates avoid the formation of unreactive diaryl sulfate intermediates that plague fluorosulfonates, thereby enabling higher yields of the desired aryl fluoride . This application is particularly relevant in medicinal chemistry and agrochemical development where late-stage installation of fluorine on electron-rich aromatic rings is needed .

Selective Cross-Coupling of Two Different Phenol Derivatives Without Halogen Differentiation

4-Methoxyphenyl triflate can be selectively coupled with a second, differently substituted phenol (as its tosylate) in a Ni/Pd-catalyzed cross-electrophile reaction. The orthogonal reactivity of the two sulfonate esters—Pd strongly prefers the triflate, Ni prefers the tosylate—allows for the construction of unsymmetrical biaryls in good average yields (65 ± 11%) without the need for pre-installed halogen atoms . This approach is particularly valuable in the synthesis of pharmaceutical intermediates where late-stage diversification of phenolic building blocks is required .

Palladium-Catalyzed Amination Requiring Controlled Electrophile Addition

4-Methoxyphenyl triflate is a viable substrate for Buchwald-Hartwig amination with aniline using a DPPF/Pd(dba)2 catalyst system, but its use mandates a modified experimental protocol. As reported by Wolfe and Buchwald (1997), slow addition of the triflate is essential to suppress competitive hydrolysis to 4-methoxyphenol, a side reaction not encountered with the corresponding aryl bromide . This application scenario is most appropriate for researchers who need to access 4-methoxyaniline derivatives from readily available 4-methoxyphenol and are prepared to implement precise addition control to achieve high yields .

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